Cresyl violet acetate

Descripción general

Descripción

Cresyl violet acetate, also known as oxazine 9, is a small diaminobenzooxazine dye with a planar conjugated system of moderate size. It is widely used in histology and cytology for staining purposes, particularly for the visualization of Nissl bodies in neurons. The compound is known for its vibrant staining properties, making it a valuable tool in neuroanatomical investigations .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cresyl violet acetate can be synthesized through a series of chemical reactions involving the condensation of appropriate aromatic amines with aldehydes, followed by cyclization and subsequent acetylation. The specific reaction conditions, such as temperature, pH, and solvents, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process includes rigorous quality control measures to ensure the consistency and quality of the dye. The final product is typically purified through crystallization or chromatography techniques to meet the required standards for biological staining applications .

Análisis De Reacciones Químicas

Types of Reactions: Cresyl violet acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced to yield reduced forms of the dye.

Substitution: Substitution reactions can occur, particularly at the amino groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce leuco forms of the dye .

Aplicaciones Científicas De Investigación

Histological Staining

Nissl Staining

Cresyl violet acetate is widely employed in Nissl staining, a technique used to visualize neuronal cell bodies in brain and spinal cord sections. This method highlights the rough endoplasmic reticulum and ribosomal RNA, allowing researchers to assess the morphology of neurons.

- Application : Visualization of nerve tissue.

- Method : Sections are treated with a 1% solution of CVA in water.

- Outcome : Enhanced contrast of neuronal structures against the background.

| Tissue Type | Staining Purpose | Result |

|---|---|---|

| Brain sections | Identify neuron density and morphology | Clear visualization of Nissl bodies |

| Spinal cord sections | Assess neuronal damage or degeneration | Distinction between healthy and affected neurons |

Biochemical Applications

This compound also serves as a tool in various biochemical assays, particularly those involving enzyme activity.

Pyruvate Dehydrogenase Complex Activity Measurement

CVA can be utilized to measure the activity of the pyruvate dehydrogenase complex when coupled with acetylation reactions. This application is crucial for understanding metabolic pathways.

- Application : Enzyme activity assessment.

- Method : Coupling CVA with specific substrates to monitor changes.

- Outcome : Quantitative analysis of enzyme function.

Photocatalytic Applications

Recent studies have investigated the potential of this compound as a photosensitizing dye in photocatalysis.

Covalent Attachment to TiO₂

Research indicates that attaching CVA to titanium dioxide (TiO₂) enhances its photocatalytic properties. The dye's structural characteristics improve electron injection capabilities, making it suitable for applications in solar energy conversion and environmental remediation.

- Application : Photocatalysis for energy harvesting.

- Method : Covalent bonding of CVA to TiO₂ surfaces.

- Outcome : Increased efficiency in photocurrent generation.

Case Study 1: Nissl Staining in Neurodegenerative Research

In a study examining neurodegenerative diseases, researchers utilized this compound to stain brain sections from patients with Alzheimer's disease. The results indicated significant neuronal loss compared to control samples, demonstrating the dye's effectiveness in highlighting pathological changes.

Case Study 2: Photocatalytic Efficiency Enhancement

A study published in The Journal of Physical Chemistry explored the interaction between cresyl violet and CdTe quantum dots. The findings suggested that CVA could enhance photocatalytic efficiency when used in conjunction with semiconductor materials, paving the way for innovative applications in solar energy technologies .

Mecanismo De Acción

Cresyl violet acetate functions as a membrane-permeant fluorophore that localizes to lysosomes and acidic vacuoles. As an acidotropic weak base, it accumulates in acidic compartments due to protonation, which reduces its permeability. This property makes it an effective lysosomal marker. The dye does not alter the organellar pH or buffering capacity, making it suitable for long-term studies .

Comparación Con Compuestos Similares

Crystal Violet: Another histological stain used for similar purposes but with different spectral properties.

Luxol Fast Blue: Used for myelin staining in neurological studies.

Neutral Red: A vital stain used for cell viability assays.

Uniqueness: Cresyl violet acetate is unique due to its specific staining properties for Nissl bodies and its stability under various conditions. Unlike some other dyes, it is less susceptible to photobleaching and does not undergo photoconversion, making it a reliable choice for long-term studies .

Actividad Biológica

Cresyl violet acetate is a synthetic dye widely used in biological staining, particularly in histological and neuroanatomical studies. This compound has garnered attention due to its unique properties and applications in various biological contexts, including its role as a fluorescent marker for lysosomes and its diagnostic utility in pathology.

- Chemical Formula : C₁₈H₁₅N₃O₃

- Molecular Weight : 321.33 g/mol

- Melting Point : 140–143 °C

- Appearance : Dark green to black crystalline powder

- Solubility : Soluble in water at approximately 1 mg/mL

Biological Applications

This compound exhibits a range of biological activities that make it valuable for research and clinical applications:

-

Fluorescent Lysosomal Marker :

- Cresyl violet is characterized as a membrane-permeant fluorophore that localizes specifically to lysosomes and acidic vacuoles across various organisms, including yeast, Drosophila, and mammalian cells. Its acidotropic nature allows it to function effectively in acidic environments without altering organellar pH or buffering capacity .

- Compared to other lysosomal markers, cresyl violet shows reduced susceptibility to photobleaching, making it advantageous for long-term imaging studies .

-

Histological Staining :

- It is commonly used to stain neuronal cell bodies and Nissl substance, aiding in the visualization of neuronal structures in tissue sections. This application is particularly useful in neuroanatomical investigations .

- Cresyl violet has been utilized in the identification of Helicobacter pylori in gastric biopsies, demonstrating its effectiveness as a vital stain in diagnostic procedures .

- Research Studies :

Table 1: Summary of Key Studies Involving this compound

This compound functions primarily through its ability to penetrate cellular membranes and accumulate within acidic organelles such as lysosomes. Its fluorescence properties allow researchers to visualize these compartments under appropriate light conditions without disrupting cellular homeostasis.

Propiedades

Número CAS |

10510-54-0 |

|---|---|

Fórmula molecular |

C18H15N3O3 |

Peso molecular |

321.3 g/mol |

Nombre IUPAC |

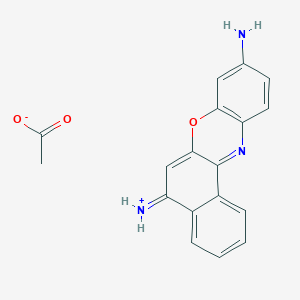

acetic acid;5-iminobenzo[a]phenoxazin-9-amine |

InChI |

InChI=1S/C16H11N3O.C2H4O2/c17-9-5-6-13-14(7-9)20-15-8-12(18)10-3-1-2-4-11(10)16(15)19-13;1-2(3)4/h1-8,18H,17H2;1H3,(H,3,4) |

Clave InChI |

UEWSHLFAYRXNHZ-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].C1=CC=C2C(=C1)C(=[NH2+])C=C3C2=NC4=C(O3)C=C(C=C4)N |

SMILES canónico |

CC(=O)O.C1=CC=C2C(=C1)C(=N)C=C3C2=NC4=C(O3)C=C(C=C4)N |

Key on ui other cas no. |

10510-54-0 |

Descripción física |

Deep green powder; [MSDSonline] |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Cresyl Violet Acetate interact with biological samples for visualization purposes?

A1: this compound acts as a metachromatic dye, meaning it can stain different tissues with varying colors, enabling differentiation. Its cationic nature allows it to bind to negatively charged components in cells and tissues, such as nucleic acids (DNA and RNA) and acidic polysaccharides. This interaction forms the basis for its use in histological staining procedures. []

Q2: What are the specific applications of this compound in histological staining?

A2: CVA is widely used to stain neuron cell bodies, specifically Nissl substance (rough endoplasmic reticulum) within the cytoplasm. This allows researchers to visualize and study neuronal morphology and density. [, ] It has also been employed in visualizing other tissues like cartilage and glandular tissue. []

Q3: Can this compound be used in combination with other techniques for enhanced visualization?

A3: Yes, CVA can be combined with laser capture microdissection for isolating specific cell populations, such as renal vasculature smooth muscle and glomeruli podocytes, from stained tissue sections. This facilitates targeted RNA extraction and gene expression analysis. [] CVA also serves as a fluorophore in confocal laser scanning microscopy, potentially enabling in-vivo histopathology. []

Q4: Are there any limitations to using this compound for staining?

A4: While generally effective, the staining effectiveness of CVA can be influenced by factors like concentration and tissue type. For instance, achieving homogeneous dye absorption in gastric mucosa might require higher CVA concentrations compared to esophageal mucosa. []

Q5: Can this compound be used to visualize specific cellular structures other than neurons?

A5: While predominantly used for neuron visualization, CVA can stain various cellular components due to its affinity for negatively charged molecules. Researchers have used it to highlight structures like cell membranes [] and to visualize cell differentiation stages in plants, such as the lignification process in xylem cells. [, ]

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C16H15N3O3. Its molecular weight is 297.31 g/mol. []

Q7: What are the spectroscopic characteristics of this compound?

A7: this compound exhibits characteristic absorbance spectra, which can be used for its identification and quantification. The specific absorbance peaks may vary depending on the solvent and the presence of other components. [, , ]

Q8: How does the chemical structure of this compound influence its properties?

A8: The presence of amino and imino groups in the CVA molecule contributes to its basicity and its ability to form salts with acids, like acetate. These structural features also play a role in its interaction with biological targets and its spectroscopic properties. []

Q9: What methods are used to purify this compound?

A9: Preparative column liquid chromatography, utilizing silica gel as the stationary phase and a chloroform:methanol gradient elution, can effectively separate and purify CVA from mixtures. This method can yield high purity CVA for research and analytical purposes. []

Q10: What factors can affect the stability of this compound solutions?

A10: While specific studies on CVA solution stability are limited in the provided research, factors like exposure to light, temperature variations, and pH changes can potentially degrade dyes over time. It's generally advisable to store dye solutions according to manufacturer recommendations to preserve their quality.

Q11: Can this compound be used in material science applications?

A11: Yes, research indicates CVA's potential in nanotechnology and material science. For instance, it can be incorporated into Langmuir-Blodgett films with nano clay mineral layers. This can modify the dye's aggregation behavior and potentially lead to novel applications in sensing or optoelectronics. []

Q12: How is this compound used in SERS applications?

A12: CVA acts as a Raman reporter molecule in Surface-Enhanced Raman Scattering (SERS). Its interaction with specifically designed SERS-active nanoparticles, such as gold nanoparticles, leads to enhanced Raman signals, enabling the detection of target molecules with high sensitivity. This has applications in biosensing and environmental monitoring. [, , ]

Q13: What are the safety considerations associated with handling this compound?

A13: While considered relatively safe for laboratory use, appropriate personal protective equipment should be worn when handling CVA solutions. Information regarding specific hazards and safety precautions can be found in the material safety data sheet provided by the manufacturer.

Q14: Are there alternative dyes or methods available that can replace this compound in certain applications?

A15: Yes, depending on the specific application, alternative dyes with similar staining properties, like cresyl echt violet or cresyl fast violet, may be available. [] Additionally, alternative visualization techniques, such as immunohistochemistry or fluorescence microscopy, might be more suitable depending on the research question and available resources.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.